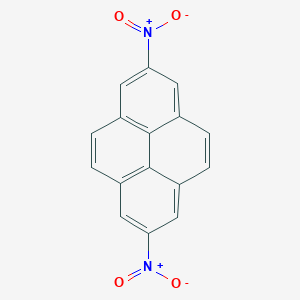

2,7-Dinitropyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrene, 2,7-dinitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound is characterized by the presence of two nitro groups at the 2 and 7 positions of the pyrene ring. These nitro groups significantly alter the chemical and physical properties of the parent pyrene molecule, making it a compound of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitro-pyrene typically involves the nitration of pyrene. One common method is the reaction of pyrene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 7 positions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of 2,7-dinitro-pyrene follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale reactors to handle the exothermic nature of the nitration reaction. The product is then subjected to industrial purification processes to achieve the desired purity levels .

Types of Reactions:

Oxidation: 2,7-dinitro-pyrene can undergo oxidation reactions, often leading to the formation of pyrene-2,7-dicarboxylic acid under strong oxidizing conditions.

Reduction: The nitro groups in 2,7-dinitro-pyrene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyrene-2,7-dicarboxylic acid.

Reduction: 2,7-diamino-pyrene.

Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Carcinogenic Studies

2,7-DNP is recognized for its carcinogenic properties. It is part of a broader class of nitroaromatic compounds that are formed during the combustion of fossil fuels and other organic materials. Research has demonstrated that exposure to 2,7-DNP can lead to significant DNA adduct formation, which is a critical step in the process of carcinogenesis.

Environmental Health Research

The presence of 2,7-DNP in environmental samples highlights its relevance as a pollutant. It is often detected in air and soil samples near industrial sites and urban areas where combustion processes occur.

- Pollutant Assessment : As a marker for environmental contamination by nitroaromatic compounds, 2,7-DNP can be used to assess the extent of pollution from fossil fuel combustion. Its detection can indicate the potential health risks associated with exposure to complex mixtures of organic pollutants .

- Health Effects Studies : Research has focused on understanding the health implications of exposure to nitroaromatic compounds like 2,7-DNP. Studies have linked these compounds to respiratory issues and increased cancer risk among populations living near industrial sites .

Analytical Chemistry Applications

In analytical chemistry, 2,7-DNP serves as a standard reference compound for developing methods to detect and quantify nitroaromatic pollutants.

- Method Development : Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze environmental samples for the presence of dinitropyrenes. These methods can provide insights into the concentration levels and distribution patterns of these hazardous compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Tokiwa et al., 1985 | Tumorigenicity | Demonstrated tumor formation in hamsters following exposure to dinitropyrenes. |

| Butterworth et al., 1983 | DNA Binding | Found significant DNA adduct formation in rat liver tissues after exposure to nitropyrenes. |

| Imaida et al., 1986 | Carcinogenic Potential | Highlighted the tumorigenic potential of dinitropyrenes in animal models. |

Mécanisme D'action

The mechanism of action of 2,7-dinitro-pyrene is largely dependent on its chemical structure. The nitro groups can participate in various chemical reactions, altering the electronic distribution within the molecule. This can affect its interaction with other molecules, including biological targets. For example, the compound’s ability to intercalate with DNA can disrupt normal cellular processes, making it a potential candidate for anticancer research .

Comparaison Avec Des Composés Similaires

2,7-diamino-pyrene: Similar structure but with amino groups instead of nitro groups.

2,7-dibromo-pyrene: Contains bromine atoms at the 2 and 7 positions.

2,7-dihydroxy-pyrene: Features hydroxyl groups at the 2 and 7 positions.

Uniqueness: 2,7-dinitro-pyrene is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of organic electronic materials and in studies of electron transfer processes .

Propriétés

Numéro CAS |

117929-15-4 |

|---|---|

Formule moléculaire |

C16H8N2O4 |

Poids moléculaire |

292.24 g/mol |

Nom IUPAC |

2,7-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |

Clé InChI |

UTESMPAHZRAKMZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

117929-15-4 |

Synonymes |

2,7-DINITROPYRENE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.